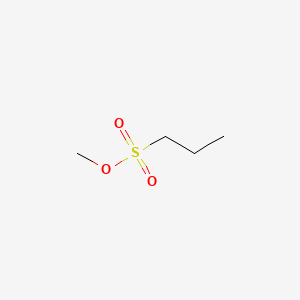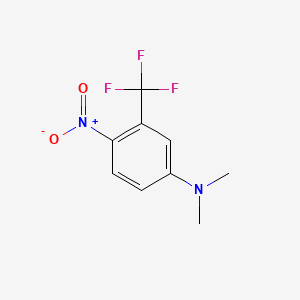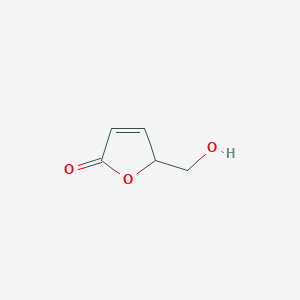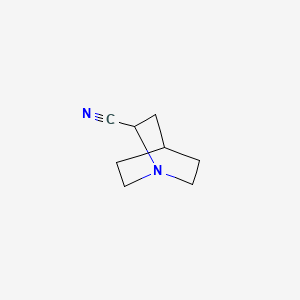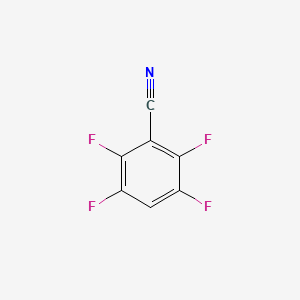
2,3,5,6-Tetrafluorobenzonitrile
概要
説明
2,3,5,6-Tetrafluorobenzonitrile is a chemical compound with the molecular formula C7HF4N and a molecular weight of 175.08 g/mol . It is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a nitrile group (-CN). This compound appears as a white to light yellow crystalline mass and is known for its unique chemical properties and applications in various fields.
作用機序
Target of Action
It is known to be used in the synthesis of thermally activated delayed fluorescence (tadf) molecules . These molecules are often used in organic light-emitting diodes (OLEDs), where they interact with electron donor units .
Mode of Action
2,3,5,6-Tetrafluorobenzonitrile acts as an acceptor in the formation of donor-acceptor thermally activated delayed fluorescence (TADF) molecules . It interacts with various electron donor units such as phenoxazine, phenothiazine, and carbazole . The interaction between the electron donor and the this compound acceptor leads to the generation of TADF .
Biochemical Pathways
Its role in the generation of tadf suggests that it may influence pathways related to light emission in oled devices .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of its role in TADF molecules . These molecules, when excited, can return to their ground state by emitting light, a property that is exploited in OLED technology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of light emission in TADF molecules can be affected by temperature and the presence of other compounds .
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorobenzonitrile can be synthesized through several methods. One common approach involves the fluorination of benzonitrile derivatives. For instance, the compound can be prepared by reacting 2,3,5,6-tetrafluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process typically requires precise temperature control and the use of catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrafluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 2,3,5,6-Tetrafluorobenzylamine.
Oxidation: Oxidized derivatives of the benzene ring.
科学的研究の応用
2,3,5,6-Tetrafluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
類似化合物との比較
2,3,5,6-Tetrafluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:
2,4,5,6-Tetrafluorobenzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2,3,4,5-Tetrafluorobenzonitrile: Another isomer with distinct chemical properties and uses.
2,3,5,6-Tetrafluorobenzaldehyde: Precursor in the synthesis of this compound, with different functional group and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQMWOBRUDNEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304989 | |
| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-17-1 | |
| Record name | 5216-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3,5,6-Tetrafluorobenzonitrile?
A1: One efficient method involves a multi-step process starting with 2,3,5,6-tetrafluorobenzoic acid. The synthesis proceeds through acyl chlorination, amidation, and dehydration to yield this compound with high purity and yield. [, ]
Q2: How does the fluorine substitution in this compound influence its crystal engineering and intermolecular interactions?
A2: Fluorine's electronegativity significantly impacts the crystal packing of this compound derivatives. Studies show that these molecules can engage in various interactions, including CN⋯Br interactions leading to chain formation, stacking of F-aromatic and H-aromatic rings, and weak C–F⋯H and C–F⋯F interactions. [, ] These interactions can be manipulated to design materials with specific properties, such as those exhibited by polar co-crystals.
Q3: Can this compound be used in metal-catalyzed reactions?
A3: Yes, this compound can participate in nickel(0)/Lewis acid-catalyzed carbocyanation reactions with alkynes. [] Theoretical studies suggest that the Lewis acid activates the C–CN bond in this compound, making it susceptible to oxidative addition to the nickel catalyst. This selectivity for C-CN bond activation over C-H and C-F bonds is attributed to enhanced charge transfer from the nickel catalyst to the C-CN antibonding orbital in the presence of the Lewis acid.
Q4: What are the potential applications of this compound in material science?
A4: this compound serves as a valuable building block for synthesizing fluorine-containing polymers, such as poly(arylene ether nitrile)s. [, ] These polymers, after sulfonation, exhibit potential for use in fuel cell membranes due to their proton conductivity and water uptake properties.
Q5: Has this compound been used in the development of photoaffinity probes?
A5: Yes, this compound has been incorporated into the structure of a photoaffinity labeling agent, 5-Nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB). [] This probe, designed to target chloride channels, highlights the versatility of this compound as a building block for developing chemical tools in biological research.
Q6: How does the structure of this compound lend itself to the synthesis of other functional molecules?
A6: The presence of both the nitrile group and the fluorine atoms in this compound provides handles for further chemical modifications. For example, it can undergo nucleophilic aromatic substitution reactions to introduce various substituents at the ortho position to the nitrile group. [, ] This versatility makes it a valuable starting material for synthesizing a range of fluorinated organic compounds with potential applications in various fields.
Q7: Are there any known methods for tritium labeling of molecules containing the this compound moiety?
A7: Yes, research demonstrates the use of sodium borotritide-cobalt chloride to introduce a tritium label into a molecule containing the this compound moiety. [] This specific example involved the synthesis of [3H]-FAzNPPB, a tritiated photoaffinity labeling agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/new.no-structure.jpg)
